2-Chloroethyl 2,6-dichloroisonicotinate
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Overview
Description
2-Chloroethyl 2,6-dichloroisonicotinate is an organic compound with the molecular formula C8H6Cl3NO2. It is a derivative of 2,6-dichloroisonicotinic acid and is known for its applications in various scientific fields, particularly in plant biology and chemistry .
Preparation Methods
The synthesis of 2-Chloroethyl 2,6-dichloroisonicotinate typically involves the esterification of 2,6-dichloroisonicotinic acid with 2-chloroethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloroethyl 2,6-dichloroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloroethyl 2,6-dichloroisonicotinate involves its role as an elicitor in plant defense responses. It mimics the action of natural plant hormones, triggering the production of secondary metabolites that enhance the plant’s resistance to pathogens . The molecular targets and pathways involved include the activation of signaling pathways related to plant immunity .
Comparison with Similar Compounds
2-Chloroethyl 2,6-dichloroisonicotinate can be compared with other derivatives of 2,6-dichloroisonicotinic acid, such as:
Trifluoroethyl 2,6-dichloroisonicotinate (TFINA): Known for its effectiveness in inducing secondary metabolite production in plants.
2-(2,6-Dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ): Another potent elicitor used in plant cell cultures.
These compounds share similar structures and functions but differ in their specific chemical properties and effectiveness in various applications.
Properties
IUPAC Name |
2-chloroethyl 2,6-dichloropyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO2/c9-1-2-14-8(13)5-3-6(10)12-7(11)4-5/h3-4H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHOEVKBVUJZSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(=O)OCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163351 |
Source
|
Record name | Copper(II) cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1463-77-0 |
Source
|
Record name | Copper(II) cyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper(II) cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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